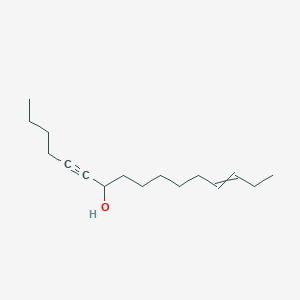

Hexadec-13-en-5-yn-7-ol

Beschreibung

Hexadec-13-en-5-yn-7-ol ist eine organische Verbindung mit der Summenformel C₁₆H₂₈O. Sie zeichnet sich durch das Vorhandensein sowohl einer Alken- als auch einer Alkin-Funktion sowie einer Hydroxylgruppe aus.

Eigenschaften

CAS-Nummer |

917883-04-6 |

|---|---|

Molekularformel |

C16H28O |

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

hexadec-13-en-5-yn-7-ol |

InChI |

InChI=1S/C16H28O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h5,7,16-17H,3-4,6,8-11,13,15H2,1-2H3 |

InChI-Schlüssel |

QYSHSBOHQOMIBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC#CC(CCCCCC=CCC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Alkin- und Alken-Gruppen können selektiv reduziert werden, um gesättigte Kohlenwasserstoffe zu erhalten.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) oder Lindlar-Katalysator werden für die selektive Hydrierung eingesetzt.

Substitution: Säure- oder Basenbedingungen können die Substitution der Hydroxylgruppe durch andere funktionelle Gruppen ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketone, Aldehyde, gesättigte Kohlenwasserstoffe, Ether und Ester, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Seine Derivate werden auf ihre potenziellen biologischen Aktivitäten untersucht.

Medizin: Forschungen laufen, um seine potenziellen therapeutischen Anwendungen zu erforschen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht seine Teilnahme an verschiedenen chemischen Reaktionen, die biologische Pfade und Prozesse beeinflussen. Zum Beispiel kann seine Hydroxylgruppe Wasserstoffbrückenbindungen bilden, während die Alkin- und Alken-Gruppen Additionsreaktionen eingehen können, die die Aktivität von Zielmolekülen verändern.

Analyse Chemischer Reaktionen

Types of Reactions

Hexadec-13-en-5-yn-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The alkyne and alkene groups can be selectively reduced to yield saturated hydrocarbons.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

Substitution: Acidic or basic conditions can facilitate the substitution of the hydroxyl group with other functional groups.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hexadec-13-en-5-yn-7-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexadec-13-en-5-yn-7-ol involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and processes. For instance, its hydroxyl group can form hydrogen bonds, while the alkyne and alkene groups can undergo addition reactions, modifying the activity of target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hexadec-11-en-1-ol: Ähnlich in der Struktur, aber es fehlt die Alkingruppe.

Tetradec-11-en-1-ol: Kürzere Kohlenstoffkette und andere Positionierung der funktionellen Gruppen.

Hexadec-11-yn-1-ol: Enthält eine Alkingruppe, unterscheidet sich jedoch in der Position der funktionellen Gruppen.

Einzigartigkeit

Hexadec-13-en-5-yn-7-ol ist aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und Kohlenstoffkettenlänge einzigartig.

Biologische Aktivität

Hexadec-13-en-5-yn-7-ol, a long-chain unsaturated alcohol, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules known as hydroxy fatty acids (HFAs), which are characterized by the presence of a hydroxyl group on a long aliphatic chain. The following sections will detail the biological activities associated with this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.

This compound is structurally defined as follows:

- Molecular Formula : C₁₆H₂₈O

- IUPAC Name : this compound

- Functional Groups : Hydroxyl (-OH), Alkene (C=C), Alkyne (C≡C)

This compound's unique structure contributes to its diverse biological activities, particularly in cancer research and neuroprotection.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study focused on hydroxy fatty acids demonstrated that certain HFAs could inhibit the growth of human cancer cells, such as A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell proliferation and survival .

Table 1: Antiproliferative Effects of Hydroxy Fatty Acids

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 25 | HDAC inhibition |

| 9-Hydroxyoleic Acid | HT29 | 30 | Histone acetylation |

| 6-(S)-Hydroxypalmitic Acid | Caco-2 | 20 | STAT3 inhibition |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : The compound has been shown to selectively inhibit class I HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle arrest .

- Apoptosis Induction : In studies involving neuroprotective effects, this compound has been linked to alterations in apoptosis-related protein expressions, such as Bcl-2 and Bax, suggesting a role in promoting cell survival under stress conditions .

- Neuroprotective Effects : In models of corticosterone-induced apoptosis in PC12 cells, the compound demonstrated protective effects by modulating apoptosis-related pathways, thereby reducing cell death .

Case Study: Neuroprotection in PC12 Cells

A specific study assessed the neuroprotective properties of this compound against corticosterone-induced damage in PC12 cells. The treatment with this compound resulted in:

- Increased expression of anti-apoptotic proteins (Bcl-2).

- Decreased levels of pro-apoptotic markers (Bax, Caspase 3).

- Enhanced cell viability compared to untreated controls.

The findings suggest that this compound could be a candidate for further research into neurodegenerative diseases where oxidative stress plays a pivotal role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.